molecular formula C13H19BrO2 B8754509 3-Bromo-5,7-dimethyladamantane-1-carboxylic acid

3-Bromo-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B8754509
M. Wt: 287.19 g/mol
InChI Key: DETOHPFJIVGWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,7-dimethyladamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H19BrO2 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

3-bromo-5,7-dimethyladamantane-1-carboxylic acid

InChI

InChI=1S/C13H19BrO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16)

InChI Key

DETOHPFJIVGWJO-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 50 mL round-bottomed flask, bromine (3 mL) was cooled to 0° C. and iron (0.56 g) was added. The mixture was stirred at 0° C. for 30 minutes. 3,5-dimethyladamantane-1-carboxylic acid (0.5 g) was added. The mixture was stirred at room temperature overnight. After adding ice and 6N aqueous HCl (10 mL), ethyl acetate (20 mL), and saturated aqueous Na2SO3 were added. The aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with saturated Na2SO3 (50 mL, 3×) and dried over Na2SO4. After filtration and removal of the solvent, the product was used directly in the next step.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.56 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 50 mL round-bottomed flask, bromine (3 mL) was cooled to 0° C. and iron (0.56 g) was added. The mixture was stirred at 0° C. for 30 minutes. 3,5-Dimethyladamantane-1-carboxylic acid (0.5 g) was added. The mixture was stirred at room temperature overnight. After adding ice and 6N aqueous HCl (10 mL), ethyl acetate (20 mL), and saturated aqueous sodium sulfite were added. The aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with saturated sodium sulfite and dried over sodium sulfate. After filtration and removal of the solvent, the product was used directly in the next step.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.56 g
Type
catalyst
Reaction Step Four

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